molecular formula C13H17N3 B268005 2-(4-methylpiperidin-1-yl)-1H-benzimidazole

2-(4-methylpiperidin-1-yl)-1H-benzimidazole

Cat. No. B268005
M. Wt: 215.29 g/mol
InChI Key: PUHHTJJRHYUBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpiperidin-1-yl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. This compound is also known as MBZP and is a derivative of benzimidazole.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and replication. This results in the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methylpiperidin-1-yl)-1H-benzimidazole can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit the formation of new blood vessels in tumors, which is essential for their growth and survival. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methylpiperidin-1-yl)-1H-benzimidazole in lab experiments include its potent antitumor activity, its ability to inhibit DNA synthesis and replication, and its anti-inflammatory properties. However, its limitations include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(4-methylpiperidin-1-yl)-1H-benzimidazole. These include:
1. Further studies to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Investigation of its potential toxicity and side effects in vivo.
4. Exploration of its potential applications in drug delivery systems.
5. Studies to evaluate its efficacy in combination with other anticancer agents.
In conclusion, 2-(4-methylpiperidin-1-yl)-1H-benzimidazole is a promising compound with potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. Its potent antitumor activity, anti-inflammatory properties, and ability to inhibit DNA synthesis and replication make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 2-(4-methylpiperidin-1-yl)-1H-benzimidazole is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylpiperidine with o-phenylenediamine in the presence of a catalyst such as copper (II) chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating with acetic anhydride.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

2-(4-methylpiperidin-1-yl)-1H-benzimidazole

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-1H-benzimidazole

InChI

InChI=1S/C13H17N3/c1-10-6-8-16(9-7-10)13-14-11-4-2-3-5-12(11)15-13/h2-5,10H,6-9H2,1H3,(H,14,15)

InChI Key

PUHHTJJRHYUBDJ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N2

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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